

PatMaN memory usage and optimization

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PatMaN Technical Support Center

Welcome to the technical support center for **PatMaN** (Pattern Matching in Nucleotide databases). This guide is designed for researchers, scientists, and drug development professionals who use **PatMaN** for short nucleotide sequence alignment. Here you will find troubleshooting guides and frequently asked questions to help you resolve issues and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PatMaN and what is its primary use?

A1: **PatMaN** is a command-line bioinformatics tool designed for rapid and accurate alignment of large numbers of short nucleotide sequences against a large database, such as a genome. [1][2][3] It is particularly useful for tasks like mapping microarray probes, transcription factor binding motifs, and miRNA sequences.[1][2] **PatMaN** allows for a predefined number of mismatches and gaps in the alignments.

Q2: How does the **PatMaN** algorithm work?

A2: **PatMaN** implements a non-deterministic automata matching algorithm based on a keyword tree (also known as a trie) of the search strings. This approach, first introduced by Aho and Corasick, allows for efficient searching of multiple patterns simultaneously. The program first builds a keyword tree from the query sequences and their reverse complements. It then evaluates the target database sequence base by base, traversing the tree to find all possible matches within a specified edit distance (number of mismatches and gaps).



Q3: Where can I download PatMaN and find its documentation?

A3: The C++ source code for **PatMaN** is distributed under the GNU General Public License. It has been tested on the GNU/Linux operating system. You can find the source code and documentation at the official website: --INVALID-LINK--.

Troubleshooting Guides

Issue 1: High Memory Usage or "Out of Memory" Errors

Symptoms:

- Your system becomes unresponsive or slow when running PatMaN.
- The PatMaN process is terminated unexpectedly.
- You receive an "Out of Memory" error message from your operating system.

Causes and Solutions:

- Large Keyword Tree: The primary consumer of memory in PatMaN is the keyword tree
 constructed from the query sequences. The size of this tree is dependent on the number and
 length of the unique query sequences.
 - Solution: If possible, split your query sequences into smaller batches and run PatMaN multiple times. This will reduce the size of the keyword tree in each run.
- Exponential Increase in Partial Matches: The number of partial matches to track increases exponentially with the number of allowed edits (mismatches and gaps). This can lead to a significant increase in memory consumption during the search phase.
 - Solution: Be mindful of the edit distance parameters (-g for gaps and -e for total edits).
 Start with more stringent parameters (e.g., 0 or 1 edit) and only increase them if necessary. This is the most critical factor for both memory and runtime performance.
- System Limitations: The available physical RAM on your machine may be insufficient for the size of your dataset and the complexity of your search.



 Solution: Monitor your system's memory usage while running PatMaN. If memory is the bottleneck, consider running the analysis on a high-performance computing (HPC) cluster with more available RAM.

Issue 2: Slow Performance and Long Runtimes

Symptoms:

 PatMaN takes an unexpectedly long time to complete, especially with large datasets or when allowing for mismatches and gaps.

Causes and Solutions:

- Exponential Runtime with Increased Edit Distance: The retrieval time for matches increases exponentially with the number of allowed edits.
 - Solution: The most effective way to reduce runtime is to limit the number of allowed gaps and mismatches. For initial or exploratory analyses, using a smaller edit distance can provide results much more quickly. The table below illustrates the impact of edit distance on runtime.
- Large Input Files: Processing large query and database files will naturally take longer.
 - Solution: While PatMaN is designed for large databases, consider if your database can be logically split (e.g., by chromosome) to run searches in parallel, if your workflow allows for it.

Data Presentation: Performance Benchmarks

The following tables summarize the performance of **PatMaN** under different experimental conditions as reported in the original publication. These tables can help you estimate the resources required for your own experiments.

Table 1: **PatMaN** Performance on Affymetrix HGU95-A Probes against Chimpanzee Chromosome 22



Edits	Gaps	Runtime	Hits
0	0	0m 13.31s	93,225
1	0	1m 51.87s	327,028
1	1	3m 36.92s	496,296
2	1	1h 21m 59s	1,843,008

Benchmarking was performed on a 2.2 GHz workstation. Approximately 260 MB of RAM were used, independently of the chosen parameters for this dataset.

Table 2: **PatMaN** Performance on Bonobo Solexa GAII Data against Chimpanzee Chromosome 22

Edits	Gaps	Runtime	Hits
2	2	12h 58m 50s	14.3 x 10 ⁹

Benchmarking was performed on a 1.8 GHz workstation, and 8.6 GB of RAM was used during execution.

Experimental Protocols

Methodology for PatMaN Alignment:

The general workflow for using **PatMaN** involves preparing your input files, running the command-line tool with appropriate parameters, and then processing the output.

- Input File Preparation:
 - Query Sequences: Create a FASTA file containing the short nucleotide sequences you want to search for.
 - Target Database: Ensure your large database (e.g., a genome) is also in FASTA format.
- Running **PatMaN**:



- Use the command-line interface to execute PatMaN. The basic command structure is as follows:
- Key parameters to consider:
 - -d: Specifies the path to the target database file.
 - -p: Specifies the path to the query sequences file.
 - -g: Sets the maximum number of gaps allowed in a match.
 - -e: Sets the maximum total number of edits (gaps + mismatches) allowed.
- Output Interpretation:
 - PatMaN outputs a tab-separated text file. Each line represents a match and contains the following information:
 - Target sequence identifier
 - Start position of the alignment in the target sequence
 - End position of the alignment in the target sequence
 - Query sequence identifier
 - Strand (+ or -)
 - Number of edits in the match

Visualizations

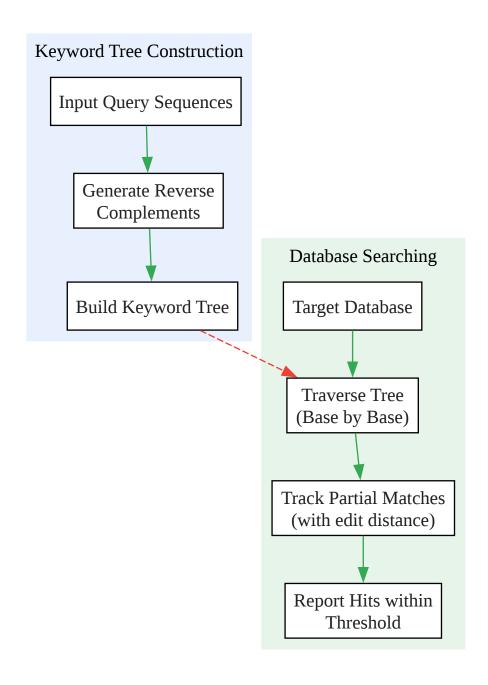
Below are diagrams illustrating the key concepts and workflows related to **PatMaN**.





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A high-level workflow diagram for a typical **PatMaN** analysis.





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Logical flow of the **PatMaN** algorithm, from tree construction to searching.

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References

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